molecular formula C7H11ClN4S2 B11957931 {[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}methanimidamide hydrochloride

{[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}methanimidamide hydrochloride

Cat. No.: B11957931
M. Wt: 250.8 g/mol
InChI Key: BHVFURFOMOSIOR-UHFFFAOYSA-N
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Description

{[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}methanimidamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methyl and methylsulfanyl groups, and a methanimidamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}methanimidamide hydrochloride typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as β-diketones and amidines under acidic or basic conditions.

    Introduction of Methyl and Methylsulfanyl Groups: The methyl and methylsulfanyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide and thiomethylating agents like methylthiol.

    Formation of Methanimidamide Moiety: The methanimidamide group can be introduced through a reaction with formamidine derivatives under controlled conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the imidamide moiety, converting it to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

{[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}methanimidamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of {[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}methanimidamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulation of Receptors: Interacting with receptors and altering their signaling pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-(methylsulfanyl)pyrimidine: Lacks the methanimidamide moiety.

    2-(Methylsulfanyl)pyrimidine-4-ylmethanimidamide: Lacks the methyl group at the 6-position.

    4-(Methylsulfanyl)pyrimidine-2-ylmethanimidamide: Different substitution pattern on the pyrimidine ring.

Uniqueness

{[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}methanimidamide hydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C7H11ClN4S2

Molecular Weight

250.8 g/mol

IUPAC Name

(6-methyl-2-methylsulfanylpyrimidin-4-yl) carbamimidothioate;hydrochloride

InChI

InChI=1S/C7H10N4S2.ClH/c1-4-3-5(13-6(8)9)11-7(10-4)12-2;/h3H,1-2H3,(H3,8,9);1H

InChI Key

BHVFURFOMOSIOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC)SC(=N)N.Cl

Origin of Product

United States

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